(4,6-Dimethylpyrimidin-2-YL)methanamine (4,6-Dimethylpyrimidin-2-YL)methanamine
Brand Name: Vulcanchem
CAS No.: 446829-97-6
VCID: VC3759005
InChI: InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3
SMILES: CC1=CC(=NC(=N1)CN)C
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

(4,6-Dimethylpyrimidin-2-YL)methanamine

CAS No.: 446829-97-6

Cat. No.: VC3759005

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dimethylpyrimidin-2-YL)methanamine - 446829-97-6

Specification

CAS No. 446829-97-6
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name (4,6-dimethylpyrimidin-2-yl)methanamine
Standard InChI InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3
Standard InChI Key JBZOSEGGQJXUQN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)CN)C
Canonical SMILES CC1=CC(=NC(=N1)CN)C

Introduction

Chemical Structure and Properties

Molecular Structure

(4,6-Dimethylpyrimidin-2-YL)methanamine is characterized by a pyrimidine ring with methyl groups at positions 4 and 6, and a methanamine (-CH₂NH₂) substituent at position 2. This structure combines the aromatic heterocyclic properties of pyrimidine with the reactive potential of the primary amine group, creating a molecule of significant interest for pharmaceutical applications.

The compound belongs to the broader family of pyrimidine derivatives, which are widely studied due to their presence in nucleic acids and various pharmacologically active compounds. The specific arrangement of the methyl groups at positions 4 and 6 likely influences the electron distribution within the pyrimidine ring, potentially affecting its reactivity and binding properties.

Related Compounds

The search results indicate that this compound is related to several other molecules of scientific interest, though with distinct structural differences. For instance, the patent information mentions its presence in the context of "Substituted 2-(chroman-6-yloxy)-thiazoles" . Additionally, there appears to be a structural similarity with (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride , though this latter compound features a pyridine rather than a pyrimidine ring structure.

Synthesis and Chemical Reactions

Synthetic Pathways

  • Preparation of appropriately substituted pyrimidine cores

  • Functionalization of the 2-position to introduce the methanamine group

  • Potential protection/deprotection strategies for the amine functionality

Chemical Reactivity

The presence of the primary amine group (-CH₂NH₂) suggests that this compound can participate in various chemical reactions typical of primary amines, including:

  • Nucleophilic substitution reactions

  • Formation of amides through reaction with carboxylic acids or their derivatives

  • Reductive amination reactions

  • Schiff base formation with aldehydes and ketones

The pyrimidine ring itself may also participate in various reactions characteristic of aromatic heterocycles, though the methyl substituents at positions 4 and 6 would limit reactivity at these positions.

Pharmaceutical Applications

Medicinal Chemistry Context

Structural Comparison with Related Compounds

Comparison with Pyridine Analogue

The search results provide information about (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride , which differs from our target compound in having a pyridine rather than a pyrimidine ring. This structural difference is significant as:

  • Pyrimidine contains two nitrogen atoms in the aromatic ring compared to pyridine's single nitrogen

  • This affects electron distribution, basicity, and hydrogen-bonding capabilities

  • These differences would likely result in distinct pharmacological properties

Table 1: Comparison of Key Structural Features

Feature(4,6-Dimethylpyrimidin-2-YL)methanamine(4,6-Dimethylpyridin-2-yl)methanamine
Ring StructurePyrimidine (diazine)Pyridine (azine)
Ring NitrogensTwo (positions 1 and 3)One (position 1)
Methyl GroupsPositions 4 and 6Positions 4 and 6
Functional GroupMethanamine at position 2Methanamine at position 2
Electron DistributionMore electron-deficient ringLess electron-deficient ring

Significance in Compound Libraries

The presence of (4,6-Dimethylpyrimidin-2-YL)methanamine in patent literature suggests its potential value as a building block or scaffold in medicinal chemistry. Such compounds often serve as important intermediates in the synthesis of more complex bioactive molecules or as fragments in structure-based drug design approaches.

Analytical Characterization

Identification Parameters

For analytical purposes, the following parameters would be useful for identification and characterization:

  • Molecular Formula: C₇H₁₁N₃

  • Exact Mass: Expected to be approximately 137.09 g/mol

  • Characteristic UV absorption patterns typical of substituted pyrimidines

Research Gaps and Future Directions

Current Knowledge Limitations

The available search results indicate significant gaps in the publicly accessible knowledge about (4,6-Dimethylpyrimidin-2-YL)methanamine. Key areas requiring further research include:

  • Comprehensive physical and chemical property data

  • Detailed synthetic routes and optimization

  • Specific biological activities and structure-activity relationships

  • Toxicological profile and metabolism

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